molecular formula C9H12N2O2 B13233223 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid

Cat. No.: B13233223
M. Wt: 180.20 g/mol
InChI Key: RAYDTYGRLCUVKP-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-haloacetic acid derivatives, followed by cyclization to form the imidazo[1,5-a]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid
  • **2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid
  • **{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine

Uniqueness

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid is unique due to its specific imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-yl)acetic acid

InChI

InChI=1S/C9H12N2O2/c12-9(13)4-7-2-1-3-11-6-10-5-8(7)11/h5-7H,1-4H2,(H,12,13)

InChI Key

RAYDTYGRLCUVKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CN=CN2C1)CC(=O)O

Origin of Product

United States

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